molecular formula C11H17F2NO4 B8137765 ACID

ACID

Cat. No.: B8137765
M. Wt: 265.25 g/mol
InChI Key: GWUHHGKTSJCZQO-SSDOTTSWSA-N
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Description

2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoro Substituents: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the acetic this compound derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The difluoro substituents may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(®-1-(tert-butoxycarbonyl)-pyrrolidin-2-yl)acetic acid: Similar structure but lacks the difluoro substituents.

    2-(®-1-(tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic this compound: Contains only one fluorine atom.

    2-(®-1-(tert-butoxycarbonyl)-4,4-dichloropyrrolidin-2-yl)acetic this compound: Substitutes chlorine atoms instead of fluorine.

Uniqueness

The presence of two fluorine atoms in 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic this compound distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUHHGKTSJCZQO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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